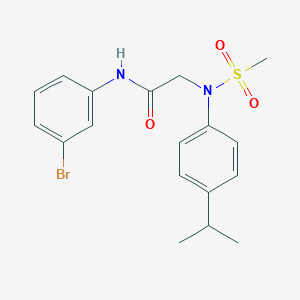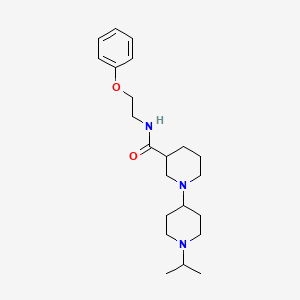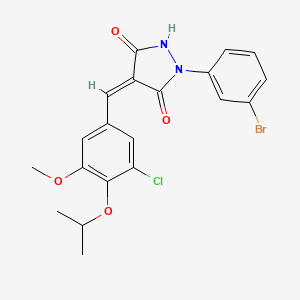
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide, also known as BIP-2, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase that plays a key role in regulating membrane trafficking, actin cytoskeleton organization, and cell migration. BIP-2 has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying the role of ARF6 in various cellular processes.
Wirkmechanismus
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of ARF6 by binding to its active site and preventing the exchange of GDP for GTP, which is necessary for ARF6 activation. This results in the inhibition of ARF6-mediated membrane trafficking and actin cytoskeleton organization, as well as the inhibition of cell migration.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in various cell types. It has also been shown to inhibit insulin secretion in pancreatic beta cells and to inhibit cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for ARF6. This allows for specific inhibition of ARF6-mediated processes without affecting other cellular processes. However, one of the limitations of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which requires frequent dosing in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research involving N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the role of ARF6 in other cellular processes, such as autophagy and endocytosis. Another direction is to develop more potent and selective inhibitors of ARF6 that have longer half-lives and can be used in vivo. Additionally, N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
Synthesemethoden
The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3-bromobenzylamine with 4-isopropylbenzoyl chloride to form N-(3-bromophenyl)-4-isopropylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)benzamide. Finally, this compound is treated with glycine methyl ester hydrochloride and triethylamine to form N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research to study the role of ARF6 in various cellular processes. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in a dose-dependent manner. N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to investigate the role of ARF6 in cancer cell invasion and metastasis, as well as in the regulation of insulin secretion in pancreatic beta cells.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)14-7-9-17(10-8-14)21(25(3,23)24)12-18(22)20-16-6-4-5-15(19)11-16/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCVHRDQCVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-ethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6038084.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)

![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)